molecular formula C6H11NO2 B13440386 rac-Vigabatrin-13C,d2 (Major)

rac-Vigabatrin-13C,d2 (Major)

Cat. No.: B13440386
M. Wt: 132.16 g/mol
InChI Key: PJDFLNIOAUIZSL-WGVGGRBOSA-N
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Description

rac-Vigabatrin-13C,d2 (Major) is a stable isotope-labeled compound used primarily in scientific researchThis compound is often utilized in studies involving neurotransmission and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Vigabatrin-13C,d2 (Major) involves the incorporation of carbon-13 and deuterium isotopes into the Vigabatrin molecule. The process typically starts with the precursor compound, which undergoes a series of chemical reactions including halogenation, amination, and isotope exchange reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of rac-Vigabatrin-13C,d2 (Major) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-Vigabatrin-13C,d2 (Major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

rac-Vigabatrin-13C,d2 (Major) has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Vigabatrin and its metabolites.

    Biology: Employed in studies involving neurotransmission and the role of gamma-aminobutyric acid (GABA) in the central nervous system.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Vigabatrin in the body.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes for existing drugs

Mechanism of Action

rac-Vigabatrin-13C,d2 (Major) exerts its effects by inhibiting the enzyme gamma-aminobutyric acid transaminase (GABA-T). This inhibition leads to an increase in the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. The elevated levels of gamma-aminobutyric acid help in reducing neuronal excitability, making it effective in the treatment of epilepsy and other neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    Vigabatrin: The parent compound, used as an antiepileptic agent.

    N-Methoxycarbonyl Vigabatrin-13C,d2 Ethyl Ester: A derivative used in pharmaceutical research.

    rac-Vigabatrin Hydrochloride: Another derivative used in various studies.

Uniqueness

rac-Vigabatrin-13C,d2 (Major) is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, as well as in the development of new analytical methods .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

132.16 g/mol

IUPAC Name

4-amino-6,6-dideuterio(613C)hex-5-enoic acid

InChI

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/i1+1D2

InChI Key

PJDFLNIOAUIZSL-WGVGGRBOSA-N

Isomeric SMILES

[2H][13C](=CC(CCC(=O)O)N)[2H]

Canonical SMILES

C=CC(CCC(=O)O)N

Origin of Product

United States

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